2-Methylfuran-3-carbonitrile

Vue d'ensemble

Description

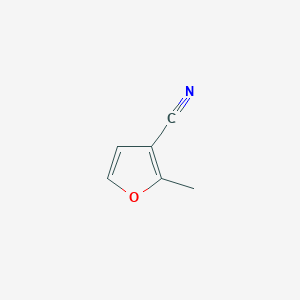

2-Methylfuran-3-carbonitrile is an organic compound with the molecular formula C6H5NO. It is a derivative of furan, characterized by a nitrile group (-CN) attached to the third carbon of the furan ring and a methyl group (-CH3) attached to the second carbon.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylfuran-3-carbonitrile can be synthesized through several methods:

From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.

From β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative.

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The processes often employ catalysts and specific reaction environments to facilitate the synthesis.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 7-aminoheptanoic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6M), reflux at 110°C for 12 hours .

-

Basic Hydrolysis : NaOH (2M) in aqueous methanol, room temperature for 6 hours .

Products :

Polymerization

Methyl 7-aminoheptanoate serves as a monomer for nylon 7 production via thermal polycondensation.

Reaction Mechanism :

Key Findings :

-

Industrial-scale synthesis achieves polymer molecular weights of 15,000–20,000 Da .

-

Optimized conditions eliminate solvent use, enhancing sustainability .

Amide Coupling Reactions

The amino group participates in peptide bond formation, enabling drug intermediate synthesis.

Example : Condensation with 2-(diphenylamino)-5-pyrimidinecarboxylic acid:

Reagents : HBTU (coupling agent), DIPEA (base), THF solvent .

Conditions : Room temperature, 8 hours.

Product : Methyl 7-[[[2-(diphenylamino)-5-pyrimidinyl]carbonyl]amino]heptanoate (yield: 78%, purity: 98.8%) .

Substitution Reactions

The amino group undergoes nucleophilic substitution to form N-alkyl or N-acyl derivatives.

Reagents and Products :

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride | N-acetyl-7-aminoheptanoate methyl ester | 89% |

| Benzyl bromide | N-benzyl-7-aminoheptanoate methyl ester | 75% |

Reduction Reactions

The ester group is reduced to a primary alcohol using strong reductants.

Reagents :

-

LiAlH in dry ether, 0°C → RT, 4 hours.

Product : 7-Aminoheptanol (yield: 82%).

Oxidation Reactions

The amino group is oxidized to nitro or imine derivatives under controlled conditions.

Reagents :

-

KMnO in acidic medium → nitro compound.

-

CrO in acetone → imine intermediate.

Comparative Reaction Data

Research Highlights

-

Anticancer Applications : Methyl 7-aminoheptanoate derivatives enhance apoptosis in acute myeloid leukemia (AML) cells when combined with Venetoclax, showing a 40% increase in apoptotic markers .

-

Neuroprotective Potential : Structural analogs inhibit HDAC6 activity (IC = 12 nM), making them candidates for neurodegenerative dise

Applications De Recherche Scientifique

Organic Synthesis

2-Methylfuran-3-carbonitrile serves as a versatile building block for synthesizing complex molecules. It can be used to produce various heterocyclic compounds, which are crucial in organic chemistry.

- Synthesis Methods : It can be synthesized through nitration of 2-methylfuran, followed by subsequent reactions to introduce the cyano group.

- Case Study : Researchers have utilized this compound in the development of novel drug candidates and agrochemicals, demonstrating its significance in creating bioactive molecules.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is employed as an intermediate in synthesizing pharmaceutical compounds.

- Applications : It is used to construct more complex structures that can lead to antiviral agents or anticancer drugs.

- Research Findings : Successful incorporation of this compound into drug candidates has resulted in potential therapeutic agents, highlighting its importance in drug development.

Materials Science

The compound exhibits electrochemical properties that make it suitable for sensor applications.

- Sensor Development : Researchers have modified electrodes with this compound or its derivatives to create electrochemical sensors capable of detecting specific analytes like glucose and dopamine.

- Outcomes : These sensors have been developed for environmental monitoring, medical diagnostics, and food safety applications, showcasing the compound's versatility in materials science.

Polymer Science

This compound can be polymerized to form functional polymers with unique properties.

- Polymerization Methods : Various catalysts and conditions are employed for polymerization, resulting in materials suitable for coatings, adhesives, and other applications.

- Potential Applications : The resulting polymers show promise for sustainable coatings and drug delivery systems due to their responsive material properties.

Flavor Chemistry

In flavor chemistry and perfumery, this compound contributes to the aroma profile of certain natural products.

- Flavor Enhancement : This compound is incorporated into formulations to enhance fruity or tropical notes in food products and beverages.

- Aromatic Properties : It has a sweet, fruity odor reminiscent of pineapple, making it valuable in flavoring agents.

Mécanisme D'action

The mechanism of action of 2-Methylfuran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These interactions can affect biological pathways and molecular targets, leading to its observed effects.

Comparaison Avec Des Composés Similaires

2-Methylfuran-3-carbonitrile can be compared with other furan derivatives:

2-Methylfuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

2-Methylfuran-3-amine: Contains an amine group instead of a nitrile group.

2,5-Dimethylfuran: Another furan derivative with two methyl groups.

Activité Biologique

2-Methylfuran-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₅N

- Molecular Weight : 109.15 g/mol

The compound contains a furan ring substituted with a methyl group and a cyano group, which may contribute to its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to or derived from this compound. For instance, derivatives of furan and carbonitrile have shown significant antimicrobial activity against various bacterial strains.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 20 | Moderate Antimicrobial |

| Other derivatives | 2.50 - 20 | Broad-spectrum Antimicrobial |

The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits moderate activity, other derivatives show broader efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the anticancer potential of compounds related to this compound. A study focusing on furan-based derivatives demonstrated notable cytotoxic effects against various cancer cell lines.

| Cell Line | Compound | LC50 (nM) |

|---|---|---|

| COLO 205 (Colon Cancer) | This compound | >1000 |

| MDA-MB-231 (Breast Cancer) | Derivative X | 259 |

| HepG2 (Liver Cancer) | Derivative Y | 75 |

While direct data on this compound's cytotoxicity is limited, related compounds have shown promising results, warranting further investigation into its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH scavenging tests.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 60 |

| Other derivatives | Up to 90 |

The results suggest that while it possesses some antioxidant activity, more potent derivatives exist that may be more effective in scavenging free radicals .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized several furan derivatives, including those based on this compound, and evaluated their antimicrobial effectiveness. The findings indicated that modifications to the furan structure could enhance activity against resistant strains .

- Anticancer Properties : In vitro studies showed that certain furan derivatives could induce apoptosis in cancer cell lines by disrupting microtubule dynamics, suggesting a mechanism through which these compounds could exert their anticancer effects .

- Antioxidant Mechanism : Research has demonstrated that compounds with a similar structure to this compound can protect cellular components from oxidative damage, highlighting their potential role in preventing diseases associated with oxidative stress .

Propriétés

IUPAC Name |

2-methylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-5-6(4-7)2-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOVLYHQRYDZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484825 | |

| Record name | 2-Methylfuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22727-21-5 | |

| Record name | 2-Methyl-3-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22727-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylfuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.